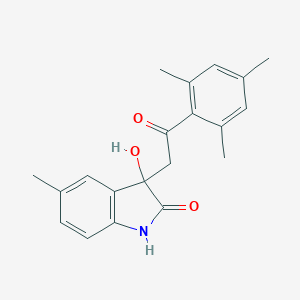
1-(4-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one, also known as AG-490, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit the activity of Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathways.
Mécanisme D'action
1-(4-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one inhibits the activity of JAK and STAT signaling pathways by binding to the ATP-binding site of JAK kinases, thereby preventing the phosphorylation of JAK and STAT proteins. This results in the inhibition of downstream signaling cascades involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
1-(4-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and migration, the induction of apoptosis, the modulation of the immune response, and the enhancement of the sensitivity of cancer cells to chemotherapy and radiation therapy. It has also been shown to inhibit the activity of other kinases, such as epidermal growth factor receptor (EGFR) and insulin-like growth factor receptor (IGFR).
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments, including its ability to selectively inhibit JAK and STAT signaling pathways, its high potency and specificity, and its ability to modulate the immune response. However, it also has some limitations, including its potential for off-target effects, its limited solubility in aqueous solutions, and its potential for toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 1-(4-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one, including the development of more potent and selective JAK and STAT inhibitors, the investigation of its potential for combination therapy with other anticancer agents, the exploration of its role in modulating the tumor microenvironment, and the development of novel drug delivery systems to improve its solubility and bioavailability. Additionally, further research is needed to elucidate the molecular mechanisms underlying its effects on cell growth, differentiation, and survival, and to identify potential biomarkers of response to 1-(4-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one treatment.
Méthodes De Synthèse
1-(4-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one can be synthesized using a variety of methods, including the condensation of 4-chlorobenzylamine and 3-(2-oxo-2-phenylethyl)-1,3-dihydroindol-2-one in the presence of sodium hydroxide, or the reaction of 3-(2-oxo-2-phenylethyl)-1,3-dihydroindol-2-one with 4-chlorobenzyl chloride in the presence of potassium carbonate. The purity of the synthesized 1-(4-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one can be confirmed using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
1-(4-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been widely used in scientific research for its ability to inhibit the activity of JAK and STAT signaling pathways. These pathways play critical roles in cell growth, differentiation, and survival, and their dysregulation has been implicated in a variety of diseases, including cancer, autoimmune disorders, and inflammatory diseases. 1-(4-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the proliferation and migration of cancer cells, and to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. It has also been shown to modulate the immune response in autoimmune and inflammatory diseases.
Propriétés
Nom du produit |
1-(4-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Formule moléculaire |
C23H18ClNO3 |
Poids moléculaire |
391.8 g/mol |
Nom IUPAC |
1-[(4-chlorophenyl)methyl]-3-hydroxy-3-phenacylindol-2-one |
InChI |
InChI=1S/C23H18ClNO3/c24-18-12-10-16(11-13-18)15-25-20-9-5-4-8-19(20)23(28,22(25)27)14-21(26)17-6-2-1-3-7-17/h1-13,28H,14-15H2 |
Clé InChI |
QQJZGVDGBLDZMU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214666.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214667.png)

![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214671.png)

![3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one](/img/structure/B214675.png)
![1-benzyl-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214676.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214677.png)
![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214679.png)
![3-hydroxy-1-methyl-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214680.png)
![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214682.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214686.png)
![1-(4-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214689.png)
![1-(2-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214693.png)